5-Fluoropyridine-3-sulfonyl fluoride
Description
Significance of Fluorinated Pyridine (B92270) Architectures in Contemporary Chemistry
Fluorinated pyridine frameworks are prized for their ability to modulate the electronic properties of a molecule. The strong electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, influencing its ability to participate in hydrogen bonding and other non-covalent interactions. google.com This has significant implications for drug-receptor binding and the tuning of material properties. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. sigmaaldrich.com In materials science, the introduction of fluorine can lead to enhanced thermal stability and unique liquid crystalline or photophysical properties. nih.gov The 5-fluoro substitution pattern on the pyridine ring, as seen in 5-Fluoropyridine-3-sulfonyl fluoride (B91410), is of particular interest as it influences the electronic environment of the 3-position, a key site for further functionalization.
Evolution of Sulfonyl Fluoride Chemistry in Organic Synthesis and Beyond
The sulfonyl fluoride functional group (-SO₂F) has undergone a renaissance in recent years, largely driven by its pivotal role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless. researchgate.net SuFEx is a set of click reactions that utilize the unique reactivity of the S(VI)-F bond to form robust covalent linkages. researchgate.net Sulfonyl fluorides are remarkably stable under a wide range of reaction conditions, yet they can be activated to react with nucleophiles, making them ideal "connectors" in the modular synthesis of complex molecules. researchgate.net
Beyond their use in click chemistry, sulfonyl fluorides have a long history as potent inhibitors of serine proteases and have found widespread application as chemical probes to study protein function. rsc.org Their ability to form stable covalent bonds with specific amino acid residues makes them invaluable tools in chemical biology and drug discovery. rsc.org
Position of 5-Fluoropyridine-3-sulfonyl Fluoride within Current Research Frontiers
This compound synergistically combines the advantageous properties of both the fluorinated pyridine ring and the sulfonyl fluoride group. This positions it as a highly valuable building block in several key research areas. Its utility is particularly pronounced in the development of covalent inhibitors, where the fluorinated pyridine moiety can be tailored to achieve specific interactions with a target protein, while the sulfonyl fluoride acts as a "warhead" to form a permanent covalent bond. nih.gov The precursor, 5-Fluoropyridine-3-sulfonyl chloride, is noted for its application in the synthesis of potassium-competitive acid blockers, highlighting the pharmaceutical relevance of this structural motif. rsc.org
The compound is also a prime candidate for SuFEx-based drug discovery and materials science applications. The pyridine ring can be further functionalized to introduce points of diversity, and the sulfonyl fluoride handle allows for efficient and reliable conjugation to other molecules.
Overview of Key Academic Research Domains for Fluorinated Pyridine Sulfonyl Fluorides
The academic interest in fluorinated pyridine sulfonyl fluorides spans several disciplines:
Medicinal Chemistry and Drug Discovery: The development of novel covalent inhibitors for a range of therapeutic targets, including kinases and proteases, is a major focus. tdl.org The unique reactivity of the sulfonyl fluoride group allows for the targeting of not only cysteine residues but also other nucleophilic amino acids like lysine (B10760008), tyrosine, and histidine. rsc.org
Chemical Biology: The design and synthesis of sophisticated chemical probes to elucidate biological pathways and identify new drug targets is a rapidly growing area. Fluorinated pyridine sulfonyl fluorides can be incorporated into these probes to provide enhanced stability and specific covalent labeling of proteins.
SuFEx Click Chemistry: The exploration of new SuFEx reactions and the development of novel SuFExable hubs are at the forefront of synthetic methodology. This compound represents a valuable addition to the toolkit of SuFEx reagents.
Materials Science: The creation of advanced polymers and functional materials with tailored electronic and physical properties is an active area of research. The incorporation of the this compound moiety can impart desirable characteristics such as thermal stability and specific optical or electronic functionalities.
While specific, detailed research findings on this compound itself are not widely available in the public domain, its synthesis can be inferred from established chemical principles. The common precursor, 5-Fluoropyridine-3-sulfonyl chloride, with CAS Number 1060802-49-4, would be the logical starting material.
Table 1: Physicochemical Properties of 5-Fluoropyridine-3-sulfonyl Chloride (Precursor)
| Property | Value |
|---|---|
| CAS Number | 1060802-49-4 |
| Molecular Formula | C₅H₃ClFNO₂S |
| Molecular Weight | 195.59 g/mol |
| Appearance | Powder |
| Purity | ≥98% |
| Solubility | Chloroform, Dichloromethane, DMSO |
| Storage | 2-8°C, Protected from air and light |
The conversion of a sulfonyl chloride to a sulfonyl fluoride is a well-established transformation in organic synthesis. A common method involves the reaction of the sulfonyl chloride with a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst or in a suitable solvent system to facilitate the halogen exchange.
Table 2: Representative Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| Aryl Sulfonyl Chloride | KF, 18-crown-6 (B118740), acetonitrile, room temperature | Aryl Sulfonyl Fluoride |
Given the stability and reactivity of the resulting this compound, its application in forming sulfonamides and sulfonate esters via reactions with amines and alcohols, respectively, is a primary area of its utility in constructing more complex molecules.
Table 3: Potential Reactions of this compound
| Reactant | Product Type | Significance |
|---|---|---|
| Primary or Secondary Amine | Sulfonamide | Formation of key structural motifs in many pharmaceuticals. |
| Alcohol or Phenol (B47542) | Sulfonate Ester | Creation of stable linkages in drug molecules and materials. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3F2NO2S |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3F2NO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H |
InChI Key |
VJCDLCLTZHAHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Understanding of 5 Fluoropyridine 3 Sulfonyl Fluoride Transformations
Electrophilic Character of the 5-Fluoropyridine-3-sulfonyl Fluoride (B91410) Moiety
The 5-Fluoropyridine-3-sulfonyl fluoride molecule possesses a significant electrophilic character centered at the sulfur atom of the sulfonyl fluoride group (-SO₂F). This electrophilicity is a consequence of the strong electron-withdrawing nature of the two oxygen atoms and the fluorine atom bonded to the sulfur. These electronegative atoms pull electron density away from the sulfur atom, rendering it electron-deficient and susceptible to attack by nucleophiles. The fluorine atom attached to the pyridine (B92270) ring at the 5-position further enhances the electrophilicity of the sulfonyl fluoride group through inductive effects.
The stability of the sulfur-fluorine (S-F) bond in sulfonyl fluorides is noteworthy, being approximately 40 kcal/mol stronger than the sulfur-chlorine (S-Cl) bond in corresponding sulfonyl chlorides. theballlab.com This inherent stability contributes to their resistance to hydrolysis and reduction. theballlab.commdpi.com Despite this stability, the sulfonyl fluoride group exhibits a "sleeping beauty" reactivity, remaining relatively inert until "awakened" by a suitable nucleophile or catalyst. nih.gov This balance of stability and reactivity makes sulfonyl fluorides valuable reagents in chemical synthesis and chemical biology. nih.govrsc.org
Nucleophilic Reaction Pathways
The reaction of this compound with amine nucleophiles is a fundamental transformation that leads to the formation of sulfonamides. This reaction, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl fluoride. nih.govresearchgate.net The reaction can be influenced by the electronic nature of both the sulfonyl fluoride and the amine. theballlab.com While electron-deficient sulfonyl fluorides can react with amines directly, electron-rich variants may require activation. nih.gov
Recent methodologies have employed catalysts to facilitate this transformation under mild conditions. For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to act as a Lewis acid to activate sulfonyl fluorides, enabling the synthesis of a wide array of sulfonamides from sterically and electronically diverse sulfonyl fluorides and amines in good yields. theballlab.comnih.gov Computational studies suggest that the reaction often proceeds through an Sₙ2-type mechanism, where the presence of a base can significantly lower the activation energy by increasing the nucleophilicity of the amine. nih.gov
Table 1: Examples of Sulfonamide Formation from Sulfonyl Fluorides and Amines
| Sulfonyl Fluoride | Amine | Product (Sulfonamide) | Yield (%) | Reference |
| Benzenesulfonyl fluoride | Aniline | N-Phenylbenzenesulfonamide | Good to Excellent | nih.gov |
| Arylsulfonyl fluorides | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | Corresponding Sulfonamides | Good | nih.gov |
| (E)-3-Phenylprop-2-ene-1-sulfonyl fluoride | Morpholine | 4-((E)-3-phenylallyl)sulfonyl)morpholine | 99 | nih.gov |
Similar to the reaction with amines, this compound can react with hydroxyl nucleophiles, such as alcohols and phenols, to form sulfonate esters. This transformation is also a key component of SuFEx chemistry. eurjchem.com The reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.
The formation of sulfonate esters from sulfonyl fluorides has been demonstrated in various contexts. For example, the reaction of (E)-3-phenylprop-2-ene-1-sulfonyl fluoride with phenol (B47542) and various alcohols proceeds smoothly to yield the corresponding sulfonate esters in good to excellent yields. nih.gov This method provides a valuable route to a diverse range of sulfonate esters, which are important structural motifs in pharmaceuticals and agrochemicals. eurjchem.com
Table 2: Synthesis of Sulfonate Esters from a Sulfonyl Fluoride
| Sulfonyl Fluoride | Hydroxyl Nucleophile | Product (Sulfonate Ester) | Yield (%) | Reference |
| (E)-3-Phenylprop-2-ene-1-sulfonyl fluoride | Phenol | Phenyl (E)-3-phenylprop-2-ene-1-sulfonate | 67-97 | nih.gov |
| (E)-3-Phenylprop-2-ene-1-sulfonyl fluoride | Alcohols | Alkyl (E)-3-phenylprop-2-ene-1-sulfonates | 67-97 | nih.gov |
Sulfonyl fluorides are recognized as privileged electrophiles in chemical biology due to their specific reactivity with a range of nucleophilic amino acid residues within proteins. rsc.orgsigmaaldrich.com This reactivity has been harnessed for applications such as covalent enzyme inhibition and the development of chemical probes. nih.govrsc.org The side chains of amino acids such as serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl fluoride. rsc.orgnih.gov
This context-specific reactivity allows for the selective modification of proteins. sigmaaldrich.com For example, sulfonyl fluorides have been widely used as inhibitors of serine proteases, where they react with the active site serine residue. nih.gov The stability of sulfonyl fluorides in aqueous environments, combined with their ability to react with specific amino acid residues within a protein's binding pocket, makes them valuable tools for studying protein function and for drug discovery. nih.govrsc.org The reaction with lysine residues, in particular, has been a subject of study for decades, with probes like 5′-fluorosulfonylbenzoyl 5′-adenosine (FSBA) being used to target ATP-binding sites. nih.gov
Carbon-Carbon Bond Forming Reactions
While sulfonyl fluorides are well-known for their reactivity with heteroatom nucleophiles, their application in carbon-carbon bond-forming reactions has been a more recent development.
Recent research has demonstrated that aryl sulfonyl fluorides can participate in palladium-catalyzed cross-coupling reactions, expanding their synthetic utility beyond traditional SuFEx chemistry.
Suzuki-Miyaura Cross-Coupling:
It has been shown that aryl sulfonyl fluorides can act as electrophiles in the Suzuki-Miyaura cross-coupling reaction. nih.gov This desulfonative coupling allows for the formation of a carbon-carbon bond by reacting the sulfonyl fluoride with a boronic acid or its ester. claremont.edunih.gov Notably, these reactions can proceed in the absence of a base and even in the presence of strong acids. nih.gov Mechanistic studies suggest that the catalytic cycle involves oxidative addition of the C-S bond to the palladium center. nih.gov This methodology has been successfully applied to the synthesis of 2-arylpyridines from pyridine-2-sulfonyl fluoride (PyFluor) and various hetero(aryl) boronic acids and esters, achieving modest to good yields. claremont.edunih.govclaremont.edu
Table 3: Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl fluoride (PyFluor)
| Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 65 - 100 | 2-Arylpyridines | 5 - 89 | claremont.edunih.govclaremont.edu |
Heck-Matsuda Analogs:
The Heck-Matsuda reaction, which typically involves the coupling of an alkene with an arenediazonium salt, has been adapted for use with sulfonyl fluorides. For instance, ethenesulfonyl fluoride (ESF) has been shown to undergo β-arylation with arenediazonium tetrafluoroborates in the presence of a palladium catalyst to produce β-arylethenesulfonyl fluorides. mdpi.comscispace.com More recently, a highly regio- and stereoselective Heck-Matsuda reaction has been developed for the synthesis of γ-aryl allylsulfonyl fluorides from aryl diazoniums and allylsulfonyl fluorides. nih.govresearchgate.net This reaction demonstrates broad substrate scope and proceeds under mild conditions. nih.gov
Cycloaddition Reactions Involving Fluorinated Pyridine Sulfonyl Fluorides
Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. While direct cycloaddition participation of this compound itself is not extensively documented, the reactivity of related sulfonyl fluoride-containing dienophiles provides significant insight into its potential transformations. Key examples include [2+2] and [3+2] cycloadditions, which allow for the synthesis of complex heterocyclic and carbocyclic systems.
[2+2] Cycloadditions: Photocatalytic [2+2] cycloaddition reactions between ethenesulfonyl fluoride (ESF) and various pyridones or isoquinolones have been shown to produce unique cyclobutane-fused pyridinyl sulfonyl fluorides. These reactions create rigid, quaternary ring systems that can be further modified using SuFEx chemistry to yield corresponding sulfonates and sulfonamides. This methodology highlights the potential for the vinylogous counterpart of this compound to participate in similar light-induced transformations.
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The Huisgen 1,3-dipolar cycloaddition is a well-established method for synthesizing five-membered heterocycles. wikipedia.org A highly reactive derivative, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), has been utilized as a versatile reagent in this context. enamine.net It undergoes regioselective 1,3-dipolar cycloadditions with various 1,3-dipoles, such as organic azides and N-hydroxyimidoyl chlorides, to produce SO₂F-substituted five-membered aromatic heterocycles. researchgate.netresearchgate.net For instance, reactions with N-aminopyridines, N-aminoquinolines, and N-aminoisoquinolines yield valuable pyrazolo-fused sulfonyl fluorides. researchgate.netresearchgate.net Similarly, reactions with stabilized diazo compounds provide a straightforward route to SuFEx-compatible NH-pyrazoles. nih.gov These examples demonstrate the utility of the vinylsulfonyl fluoride moiety as a competent dipolarophile, suggesting that a suitably functionalized this compound derivative could undergo similar transformations.
| Reaction Type | Reactants | Product Class | Key Features |
|---|---|---|---|
| [2+2] Photocatalytic Cycloaddition | Ethenesulfonyl fluoride (ESF) + Pyridones/Isoquinolones | Cyclobutane-fused pyridinyl sulfonyl fluorides | Forms rigid quaternary centers; products are SuFEx-active. |
| [3+2] 1,3-Dipolar Cycloaddition | 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) + Organic Azides | 1-Substituted-1H-1,2,3-triazole-4-sulfonyl fluorides | Regioselective construction of triazoles. researchgate.net |
| [3+2] 1,3-Dipolar Cycloaddition | 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) + N-hydroxyimidoyl chlorides | 5-Sulfonylfluoro isoxazoles | Provides access to isoxazole-based pharmacophores. enamine.net |
| [3+2] 1,3-Dipolar Cycloaddition | 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) + N-aminopyridines | Pyrazolo[1,5-a]pyridinyl sulfonyl fluorides | Broad substrate scope and mild conditions. researchgate.netresearchgate.net |
Olefination Reactions (e.g., Horner-Wadsworth-Emmons Analogs)
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones with high stereoselectivity. wikipedia.org While the classical HWE reaction involves phosphonate-stabilized carbanions, analogous transformations utilizing sulfonyl-stabilized carbanions have been developed, providing a valuable route to unsaturated sulfonyl compounds.
A notable sulfur-based analog of the HWE reaction employs methanedisulfonyl fluoride (CH₂(SO₂F)₂) to convert aromatic aldehydes into β-arylethenesulfonyl fluorides. nih.gov This transformation mimics the mechanism of the HWE reaction and proceeds through the following key steps: wikipedia.orgnih.govnrochemistry.com
Deprotonation: A base removes a proton from the acidic methylene (B1212753) group of CH₂(SO₂F)₂, generating a sulfonyl-stabilized carbanion.
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde, forming an aldol-type adduct.
Cyclization-Fragmentation: This adduct cyclizes to a transient four-membered ring intermediate, which then fragments to yield the final alkene product (the β-arylethenesulfonyl fluoride) and a sulfonyl fluoride byproduct. nih.gov
This methodology provides a direct, one-step route to valuable β-arylethenesulfonyl fluorides, which are versatile bis-electrophiles useful in SuFEx "click" chemistry. nih.govscispace.com The reaction conditions can influence the outcome; for instance, in the absence of a base, electron-rich aldehydes may undergo a Knoevenagel-type condensation instead. nih.gov While this specific reaction uses CH₂(SO₂F)₂, the underlying principle of using a sulfonyl-stabilized carbanion for olefination could potentially be extended to derivatives of this compound, provided a suitable acidic proton is available for deprotonation.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Fundamental Principles and Scope in Organic Synthesis
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and coworkers, has emerged as a next-generation "click" reaction, valued for its reliability and broad applicability. rsc.orgbldpharm.com The central principle of SuFEx lies in the unique reactivity of the sulfur(VI)-fluoride (S-F) bond. Compounds bearing a sulfonyl fluoride (-SO₂F) group, such as this compound, exhibit a remarkable balance of stability and reactivity. nih.govsigmaaldrich.com
Fundamental Principles:
Stability: The S(VI)-F bond is exceptionally strong and thermodynamically stable, rendering sulfonyl fluorides resistant to hydrolysis, oxidation, and reduction. bldpharm.comnih.govsigmaaldrich.com They are generally inert under a wide range of synthetic conditions, a feature that has led to them being described as "sleeping beauties" that can be "awakened" on demand.
Reactivity: Despite their stability, the S-F bond can be activated to undergo nucleophilic substitution with high efficiency and selectivity. nih.gov This exchange reaction is typically catalyzed by bases (e.g., tertiary amines), bifluoride salts, or can be facilitated by protic or silicon-based reagents that stabilize the departing fluoride ion. acs.orgnih.gov
Orthogonality: The SuFEx reaction is highly chemoselective, proceeding under mild, often metal-free conditions, and is compatible with a vast array of functional groups. nih.govsigmaaldrich.com This orthogonality makes it ideal for complex molecule synthesis and bioconjugation.
Scope in Organic Synthesis: The scope of SuFEx is extensive, providing reliable connections between molecular building blocks. It has found widespread use in:
Medicinal Chemistry and Drug Discovery: The stability and selective reactivity of the sulfonyl fluoride group make it an ideal warhead for covalent inhibitors and a versatile handle for creating libraries of drug candidates. bldpharm.comnih.gov
Polymer Science: SuFEx is used to synthesize high-molecular-weight polymers, such as polysulfates and polysulfonates, and for post-polymerization modifications. nih.govbohrium.com
Materials Science: The robustness of the resulting linkages is valuable for creating durable and functionalized materials. rsc.org
Bioconjugation: The biocompatibility of the reaction allows for the modification of biomolecules and the study of biological systems. researchgate.net
This compound, as a SuFEx "hub," can react with a variety of nucleophiles, including phenols (often as their silyl (B83357) ethers), amines, and alcohols, to form stable sulfonate esters and sulfonamides, respectively. nih.govresearchgate.net
Proximity-Enhanced SuFEx in Complex Chemical Systems
While the sulfonyl fluoride group is relatively stable in aqueous biological environments, its reactivity can be dramatically enhanced when it is brought into close proximity with a nucleophilic residue. This phenomenon, known as proximity-enhanced SuFEx, has become a powerful strategy for creating specific, covalent linkages in complex biological systems like proteins. nih.govpnas.org
The core principle involves a two-step mechanism: nih.govrsc.org
Non-covalent Binding: A molecule containing a sulfonyl fluoride moiety first binds non-covalently to a target biomolecule (e.g., a protein). This initial binding event positions the -SO₂F group in a specific orientation and in close proximity to one or more nucleophilic amino acid side chains (such as lysine, histidine, serine, threonine, or tyrosine).
Covalent Bond Formation: The high effective local concentration of the sulfonyl fluoride "warhead" dramatically accelerates the SuFEx reaction with the nearby nucleophile, leading to the formation of a stable, covalent sulfonamide or sulfonate ester bond. This reaction transforms a transient, reversible interaction into a permanent linkage. researchgate.net
This "plant-and-cast" strategy has been effectively utilized in chemical biology and proteomics. pnas.org For example, heterobifunctional cross-linkers have been designed with a highly reactive group (like an NHS ester) that first "plants" the molecule onto an accessible lysine residue. The attached sulfonyl fluoride is then "cast" across the protein surface, where it can react with other proximal nucleophiles in a proximity-enhanced manner. pnas.org
The kinetics of proximity-enabled SuFEx in protein-protein interactions are distinct from those of small molecules, showing a non-linear dependence on protein concentration that is consistent with the two-step binding-then-reaction model. nih.govrsc.org This approach has proven invaluable for:
Studying weak or transient protein-protein interactions. nih.gov
Developing highly specific covalent protein inhibitors and drugs. rsc.org
Creating chemical cross-links for mass spectrometry-based structural analysis of proteins and protein complexes. pnas.org
Radical Chemistry of Fluorinated Pyridine Sulfonyl Fluorides
Generation and Reactivity of Fluorosulfonyl Radicals
The fluorosulfonyl radical (FSO₂•) is a highly reactive intermediate that enables direct fluorosulfonylation reactions, providing a concise and efficient pathway for the synthesis of sulfonyl fluorides. rsc.orgthieme-connect.com Although historically considered unstable and difficult to access, recent advances have led to the development of reliable methods for its generation from various precursors. thieme-connect.comresearchgate.net
Generation of Fluorosulfonyl Radicals: The FSO₂• radical can be generated through several modern synthetic methods:
From Fluorosulfonyl Azide: The first observation of the FSO₂• radical came from the flash vacuum pyrolysis of fluorosulfonyl azide. thieme-connect.com
From Sulfuryl Chlorofluoride (FSO₂Cl): This gaseous precursor can generate FSO₂• radicals under photoredox or electrochemical conditions. researchgate.netechemi.com
From Benzimidazolium Salts: Solid-state, bench-stable reagents, such as 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts, serve as effective FSO₂• radical precursors under photoredox catalysis. researchgate.netechemi.com These reagents are often easier to handle than gaseous precursors.
From Other Precursors: Additional sources include alk-1-ynylsulfonyl fluorides and (diarylmethylene)sulfamoyl fluorides. thieme-connect.com
Reactivity of Fluorosulfonyl Radicals: Once generated, the FSO₂• radical readily participates in a variety of transformations. A primary mode of reactivity is its addition to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.net This addition generates a carbon-centered radical intermediate, which can then be trapped or undergo further reaction to form a range of functionalized sulfonyl fluorides, including:
Alkenyl sulfonyl fluorides
β-Keto sulfonyl fluorides
Products of cascade alkoxy-fluorosulfonyl difunctionalization of olefins echemi.com
While direct homolytic cleavage of the robust S-F bond in aryl sulfonyl fluorides like this compound to generate an aryl sulfonyl radical is challenging, recent work has shown that organosuperbase activation followed by photocatalysis can achieve this transformation. nih.gov This opens up new avenues for using sulfonyl fluorides themselves as radical precursors for alkene ligation and the synthesis of functional materials. nih.gov The interplay between the sulfonyl radical and other reactive species like sulfur dioxide is also an area of active investigation, offering versatile methods for constructing sulfonyl-containing molecules. researchgate.net
Radical Functionalization of Unsaturated Hydrocarbons
The radical functionalization of unsaturated hydrocarbons represents a powerful method for the formation of carbon-sulfur bonds. A key reactive species in these transformations is the fluorosulfonyl radical (•SO2F). While direct studies involving this compound in this context are not extensively documented, the general principles of radical fluorosulfonylation can be applied to understand its potential reactivity.
The generation of the fluorosulfonyl radical is typically achieved from stable precursors under photoredox or thermal conditions. For instance, reagents such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts have been effectively used as redox-active precursors for the •SO2F radical. researchgate.net This radical can then add to alkenes and alkynes to initiate a cascade of reactions, leading to the synthesis of various organosulfonyl fluorides. researchgate.netresearchgate.netdntb.gov.ua
A general mechanism for the radical hydro-fluorosulfonylation of an alkene is proposed to involve the following steps:
Radical Generation: A photocatalyst, upon irradiation, excites to a long-lived triplet state, which can then engage in a single-electron transfer (SET) with a suitable precursor to generate the fluorosulfonyl radical (•SO2F).
Radical Addition: The electrophilic •SO2F radical readily adds to the double bond of an unsaturated hydrocarbon, forming a carbon-centered radical intermediate.
Hydrogen Atom Transfer (HAT): The resulting alkyl radical can then abstract a hydrogen atom from a suitable donor to yield the final hydrofluorosulfonylated product.
Alkynyl sulfonyl fluorides have also been employed as bifunctional reagents that serve as both FSO2-radical precursors and radical trapping agents in the 1,2-difunctionalization of unactivated alkenes. nih.gov This transition-metal-free approach allows for the synthesis of β-alkynyl-fluorosulfonylalkanes. nih.gov
Given its structure, this compound could potentially serve as a precursor to the 5-fluoropyridin-3-yl radical and the fluorosulfonyl radical under specific radical-generating conditions, although such reactivity remains to be experimentally verified. The reactivity would be influenced by the stability of the resulting radicals and the reaction conditions employed.
Metal-Catalyzed Reactivity of this compound Analogues
Metal-catalyzed cross-coupling reactions provide a powerful platform for the synthesis of complex molecules from simple precursors. The reactivity of this compound analogues in palladium-, copper-, and cobalt-catalyzed transformations is of considerable interest for the construction of novel chemical entities.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. While specific studies on this compound are limited, the reactivity of related aryl fluorides and aryl sulfonyl fluorides in palladium-catalyzed reactions provides valuable insights.
Aryl fluorides, particularly those that are electron-deficient, can undergo C–F bond activation with palladium catalysts. For instance, a palladium-catalyzed cross-coupling of electron-deficient aryl fluorides with N-tosylhydrazones has been reported, proceeding through C–F bond activation and migratory insertion of a palladium carbene. rsc.orgdntb.gov.ua The pyridine ring in this compound is electron-deficient, suggesting that the C-F bond at the 5-position could be susceptible to oxidative addition to a low-valent palladium complex.
Furthermore, palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed to synthesize aryl sulfonyl fluorides using Na2S2O4 as a sulfonyl source and N-fluorobenzenesulfonimide (NFSI) as a fluorine source. nih.gov This indicates the feasibility of forming the C-SO2F bond under palladium catalysis.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving an aryl fluoride typically involves:
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition into the C-F bond of the aryl fluoride to form a Pd(II)-aryl-fluoride intermediate.
Transmetalation: The Pd(II) intermediate reacts with an organometallic coupling partner (e.g., an organoboron or organozinc reagent) in a transmetalation step, replacing the fluoride with the organic group from the coupling partner.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond and regenerate the catalytically active Pd(0) species.
The following table summarizes representative palladium-catalyzed reactions of analogous compounds.
| Catalyst/Ligand | Reactants | Product Type | Reference |
| Pd(OAc)2/PPh3 | Aryl diazoniums, Allylsulfonyl fluorides | γ-Aryl allylsulfonyl fluorides | researchgate.net |
| Not specified | Electron-deficient aryl fluorides, N-tosylhydrazones | Cross-coupled products via C-F activation | rsc.orgdntb.gov.ua |
| Not specified | Aryl thianthrenium salts, Na2S2O4, NFSI | Aryl sulfonyl fluorides | nih.gov |
Copper-catalyzed reactions have emerged as a powerful alternative and complement to palladium-catalyzed processes. The presence of the pyridine nitrogen in this compound analogues can play a crucial role as a directing group in copper-catalyzed transformations.
A notable example is the copper(I)-catalyzed fluorination of aryl bromides, where a pyridyl directing group is essential for the reaction to proceed. rsc.org Mechanistic studies, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), suggest that the pyridyl group stabilizes the Cu(I) species and facilitates the oxidative addition of the aryl bromide. rsc.org The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle, with the final C–F bond formation occurring via reductive elimination from an ArCu(III)–F intermediate. rsc.org This precedent strongly suggests that the pyridine moiety in this compound could direct copper-catalyzed reactions at adjacent positions.
Copper has also been utilized in the fluorosulfonylation of arenediazonium salts, using a sulfur dioxide surrogate and a fluorine source, to produce arenesulfonyl fluorides without the need for an additional oxidant. researchgate.net
The table below presents examples of copper-mediated or catalyzed reactions of relevant analogues.
| Catalyst/Reagents | Reactants | Product Type | Key Feature | Reference |
| Cu(I) catalyst, AgF | 2-Pyridyl aryl bromides | Aryl fluorides | Pyridyl directing group | rsc.org |
| Cu catalyst, DABSO, KHF2 | Arenediazonium salts | Arenesulfonyl fluorides | Fluorosulfonylation | researchgate.net |
| Cu salt, DTBP | N-arylsulfonyl allylamines, Alkyl nitriles | Homologated aziridines | Radical cyclization | researchgate.net |
Cobalt catalysis offers a cost-effective and sustainable approach to various organic transformations. While direct cobalt-catalyzed hydrofluorination using this compound analogues is not well-established, related cobalt-catalyzed aminofluorination reactions provide mechanistic insights into the potential reactivity.
Cobalt-catalyzed aminofluorination of styrenes with N-fluorosulfonamides has been developed, where the N-fluorosulfonamide serves as both the amination and fluorination agent. acs.org The proposed mechanism initiates with an inner-sphere single-electron transfer between the cobalt catalyst and the N-fluorosulfonamide to generate a cobalt(III) fluoride species and an amidyl radical. acs.org The amidyl radical adds to the styrene, generating a carbon-centered radical. This radical can then be trapped by the cobalt(III) fluoride to form the aminofluorinated product.
This mechanism highlights the ability of cobalt catalysts to generate reactive high-valent fluoride species that can participate in C-F bond formation. By analogy, it is conceivable that a cobalt catalyst could react with a suitable fluorine source to generate a cobalt-fluoride intermediate capable of participating in hydrofluorination or other fluorination reactions of unsaturated systems in the presence of a hydride source. The development of such reactions with analogues of this compound would be a valuable addition to the synthetic chemist's toolbox.
Recent advances in the preparation and reactivity of both inorganic and organometallic cobalt fluorides are paving the way for the development of new catalytic fluorination and C-F functionalization reactions. rsc.org
The following table summarizes a relevant cobalt-catalyzed transformation.
| Catalyst | Reagents | Reactant | Product Type | Reference |
| Co(salen) complex | N-Fluorosulfonamides | Styrenes | Aminofluorinated compounds | acs.org |
Advanced Research Applications of 5 Fluoropyridine 3 Sulfonyl Fluoride in Chemical Sciences
Building Blocks for Complex Organic Molecules
The intrinsic reactivity of the sulfonyl fluoride (B91410) group, coupled with the electronic properties of the fluorinated pyridine (B92270) ring, positions 5-Fluoropyridine-3-sulfonyl fluoride as a valuable precursor in the synthesis of intricate molecular structures. Its application spans the creation of novel heterocyclic systems and the assembly of molecules with multiple functional groups.
Synthesis of Novel Fluorinated Heterocycles
The sulfonyl fluoride moiety of this compound serves as a versatile handle for the construction of new heterocyclic frameworks. It can readily react with a variety of nucleophiles, such as amines and alcohols, through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for molecular assembly. jenabioscience.com This reactivity allows for the facile introduction of the 5-fluoropyridylsulfonyl group into other molecules, leading to the formation of more complex heterocyclic systems. The presence of the fluorine atom on the pyridine ring can influence the molecule's electronic properties, metabolic stability, and binding interactions, which is of significant interest in medicinal chemistry and drug design. researchgate.net
While specific examples detailing the synthesis of novel fluorinated heterocycles directly from this compound are not extensively documented in publicly available literature, the known reactivity of sulfonyl fluorides suggests its high potential in this area. nih.govchemrxiv.org For instance, its precursor, 5-Fluoropyridine-3-Sulfonyl Chloride, is utilized in the synthesis of potassium-competitive acid blockers, highlighting the utility of the 5-fluoropyridine-3-sulfonyl scaffold in constructing biologically active heterocycles. pharmaffiliates.com
Table 1: Potential Heterocyclic Scaffolds from this compound This table is illustrative and based on the known reactivity of sulfonyl fluorides.
| Reactant | Resulting Heterocyclic Moiety | Potential Application Area |
| Diamines | Sulfonamides, cyclic sulfonamides | Medicinal Chemistry |
| Amino alcohols | Sulfamates, oxathiazine dioxides | Agrochemicals, Pharmaceuticals |
| Hydrazines | Sulfonylhydrazides | Organic Synthesis Intermediates |
Construction of Polyfunctionalized Architectures
The ability of this compound to participate in chemoselective reactions makes it an excellent building block for the construction of polyfunctionalized molecules. The sulfonyl fluoride group can react selectively in the presence of other functional groups, allowing for a stepwise and controlled assembly of complex structures. This orthogonality is crucial in modern organic synthesis, where efficiency and precision are paramount.
The introduction of the 5-fluoropyridylsulfonyl moiety can impart specific properties to the final molecule, such as altered lipophilicity and improved metabolic stability, which are desirable traits in the development of new pharmaceuticals and agrochemicals. researchgate.net The modular nature of SuFEx chemistry allows for the connection of this compound to other molecular fragments with high efficiency and under mild conditions, facilitating the creation of diverse molecular libraries for screening purposes. nih.gov
Chemical Biology Probes and Reagents
The unique reactivity of the sulfonyl fluoride group has made it a "privileged warhead" in chemical biology. ucsf.edu this compound, by extension, is a promising candidate for the development of chemical probes and reagents for studying biological systems.
Covalent Modifiers for Biomolecules and Enzyme Inhibition Studies
Sulfonyl fluorides are known to act as covalent modifiers of proteins by reacting with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine (B10760008), and histidine. jenabioscience.comucsf.edu This reactivity can be harnessed to design covalent inhibitors that form a stable bond with their target enzyme, often leading to enhanced potency and prolonged duration of action. The 5-fluoropyridine moiety can serve as a recognition element, directing the sulfonyl fluoride to the active site of a specific enzyme.
While direct studies on this compound as an enzyme inhibitor are not widely reported, the general principle has been demonstrated with other sulfonyl fluoride-containing molecules. For example, sulfonyl fluoride probes have been successfully used for the rational targeting of active-site tyrosine residues in enzymes. nih.gov The stability and cell permeability of certain aryl sulfonyl fluorides make them suitable for the design of covalent antagonists of protein-protein interactions. nih.gov The development of sulfonyl fluoride chemical probes has also been instrumental in advancing the discovery of modulators for challenging targets like cereblon. rsc.org
Table 2: Potential Amino Acid Targets for Covalent Modification by this compound
| Amino Acid | Functional Group | Potential for Covalent Adduct Formation |
| Serine | Hydroxyl | High |
| Threonine | Hydroxyl | Moderate |
| Tyrosine | Phenol (B47542) | High |
| Lysine | Amine | High |
| Histidine | Imidazole | Moderate |
Applications in Chemical Cross-Linking Mass Spectrometry (CXMS)
Chemical cross-linking mass spectrometry (CXMS) is a powerful technique used to study protein structures and protein-protein interactions. nih.gov Cross-linking reagents create covalent bonds between amino acid residues that are in close proximity, providing distance constraints for structural modeling.
Heterobifunctional cross-linkers incorporating a sulfonyl fluoride moiety have been developed. nih.gov These reagents can first react with a highly abundant and nucleophilic residue, like lysine, via a more reactive group, and then the less reactive sulfonyl fluoride can "cast" across a limited space to react with nearby nucleophilic residues. This "plant-and-cast" strategy allows for the identification of proximal amino acids, providing valuable structural information. nih.gov While specific cross-linkers based on the this compound scaffold have not been explicitly described, its properties make it a plausible component for the design of novel CXMS reagents.
Materials Science Research
Fluorinated compounds often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, making them valuable in materials science. mdpi.com The incorporation of fluorinated building blocks into polymers and other materials can significantly enhance their performance characteristics.
While the direct application of this compound in materials science is not well-documented, related fluorinated pyridines and sulfonyl fluoride-containing monomers have been explored for the creation of functional materials. For example, perfluoropyridine has been used in the synthesis of fluorinated polymers and network materials. mdpi.com The sulfonyl fluoride group can also be incorporated into polymers, and these materials can exhibit interesting properties. For instance, fluorinated polymer films containing sulfonyl fluoride groups have been shown to have highly enriched fluorinated surfaces.
The reactivity of the sulfonyl fluoride group in this compound could be exploited for the surface modification of materials or for the synthesis of novel fluorinated polymers with tailored properties. Its incorporation could lead to materials with enhanced hydrophobicity, thermal stability, or specific functionalities for applications in coatings, membranes, or electronic devices.
Computational and Theoretical Investigations of 5 Fluoropyridine 3 Sulfonyl Fluoride
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 5-Fluoropyridine-3-sulfonyl fluoride (B91410). These methods model the molecule's electron distribution, which dictates its physical and chemical behavior.
Analysis of Electrophilicity and Nucleophilicity
The reactivity of 5-Fluoropyridine-3-sulfonyl fluoride is governed by the electrophilic and nucleophilic characters of its constituent atoms. The sulfonyl fluoride (-SO₂F) group, particularly the sulfur atom, is a strong electron-withdrawing group. This effect, compounded by the fluorine atom on the pyridine (B92270) ring, renders the sulfur atom highly electrophilic. researchgate.net This makes it a prime target for nucleophilic attack, a key step in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.govresearchgate.net
Quantum computational methods, such as the calculation of Fukui functions, can quantify the electrophilicity and nucleophilicity of each atom within the molecule. nih.gov The Fukui function identifies sites most susceptible to nucleophilic, electrophilic, or radical attack based on changes in electron density. nih.gov For this compound, these calculations would confirm the sulfur atom as a potent electrophilic center. The nitrogen atom in the pyridine ring and the oxygen atoms of the sulfonyl group would exhibit nucleophilic characteristics.
| Atomic Site | Predicted Character | Governing Factors |
|---|---|---|
| Sulfur (in -SO₂F) | Strongly Electrophilic | High oxidation state (VI), strong electron-withdrawal by oxygen and fluorine atoms. researchgate.net |
| Carbon atoms of the pyridine ring | Electrophilic | Electron-withdrawing effects of the ring nitrogen and the sulfonyl fluoride group. |
| Nitrogen (in pyridine ring) | Nucleophilic | Lone pair of electrons. |
| Oxygen (in -SO₂F) | Nucleophilic | Lone pairs of electrons. |
Prediction of Reactivity Profiles
Molecular Electrostatic Potential (MEP) maps are a valuable tool in this regard. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show a strong positive potential around the sulfur atom, indicating its susceptibility to nucleophiles, while negative potentials would be located around the oxygen and nitrogen atoms. This profile suggests that the compound will readily engage in reactions with nucleophiles such as amines, phenols, and alkoxides, primarily at the sulfur center to form sulfonamides, sulfonate esters, and other derivatives. nih.gov
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the energetics and pathways of chemical reactions. For this compound, DFT studies can illuminate the mechanisms of its key transformations.
Exploration of Transition States and Intermediates
DFT calculations allow researchers to map out the entire energy landscape of a reaction, including the identification of transition states and intermediates. For instance, in the reaction of this compound with a nucleophile (e.g., a phenol (B47542) in a SuFEx reaction), DFT can model the approach of the nucleophile to the electrophilic sulfur atom. nih.gov
The calculations can determine the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. This information is crucial for understanding the reaction kinetics. The mechanism likely involves the formation of a hypervalent sulfur intermediate. nih.gov The stability of this intermediate and the energy barrier to reach the transition state dictate the reaction rate. Such studies have been instrumental in explaining the efficiency of SuFEx reactions. nih.gov
Elucidation of Regioselectivity and Stereoselectivity
When a molecule has multiple potential reaction sites, computational studies can predict the regioselectivity—that is, which site is most likely to react. While the primary electrophilic site in this compound is the sulfur atom, the pyridine ring can also undergo nucleophilic aromatic substitution. DFT calculations can compare the activation energies for nucleophilic attack at the sulfur center versus attack at the carbon atoms of the pyridine ring. In most cases, the significantly lower energy barrier for attack at the highly electrophilic sulfur atom ensures high regioselectivity for SuFEx-type reactions.
Stereoselectivity, which is relevant when chiral centers are formed, can also be investigated. For reactions involving chiral nucleophiles or catalysts, DFT can be used to model the different possible transition states leading to different stereoisomers. By comparing the energies of these transition states, the model can predict which stereoisomer will be the major product.
Predictive Modeling for Synthetic Pathway Optimization
Computational chemistry is increasingly used not just to understand existing reactions but also to predict and optimize new synthetic routes. nih.govopenreview.netnih.gov For a target molecule like this compound, predictive modeling can help identify the most efficient and viable synthetic pathways from available starting materials.
By computationally screening various potential reactions and catalysts, researchers can prioritize experimental efforts. For example, models can predict the feasibility of different methods for introducing the sulfonyl fluoride group onto the fluoropyridine core. This could involve comparing the energetics of direct sulfofluorination with multi-step sequences, such as conversion from a corresponding sulfonic acid or sulfonyl chloride. researchgate.net Machine learning algorithms, trained on large datasets of known reactions, are also emerging as a tool to predict reaction outcomes and suggest optimal conditions, further streamlining the synthetic process.
| Computational Method | Area of Investigation | Key Insights Provided |
|---|---|---|
| Fukui Function Analysis | Electronic Structure | Identifies and quantifies the most electrophilic (sulfur) and nucleophilic (nitrogen, oxygen) sites. nih.gov |
| Molecular Electrostatic Potential (MEP) Mapping | Reactivity Profile | Visualizes charge distribution, confirming the high electrophilicity of the sulfur center. |
| Density Functional Theory (DFT) | Reaction Mechanisms | Calculates energy profiles, identifies transition states and intermediates, explains reaction kinetics. nih.gov |
| Predictive Synthesis Modeling | Synthetic Pathway Optimization | Screens potential synthetic routes and conditions to guide efficient laboratory synthesis. nih.gov |
Analytical and Spectroscopic Characterization of 5 Fluoropyridine 3 Sulfonyl Fluoride
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.
Analysis of Bond Lengths, Angles, and Conformations
A thorough review of publicly available scientific literature and chemical databases did not yield any specific X-ray crystallographic data for 5-Fluoropyridine-3-sulfonyl fluoride (B91410). Consequently, detailed experimental values for its solid-state bond lengths, angles, and conformational preferences are not available at this time. Such a study, were it to be conducted, would provide valuable insight into the interplay of the electron-withdrawing sulfonyl fluoride group and the fluoro-substituted pyridine (B92270) ring, influencing factors like bond polarization and intermolecular interactions.
Characterization of Zwitterionic Forms and Adducts
The potential for 5-Fluoropyridine-3-sulfonyl fluoride to form zwitterions or co-crystallize with other molecules to form adducts has not been documented through single-crystal X-ray diffraction. Characterization of such species would be instrumental in understanding its reactivity and intermolecular non-covalent interactions, but no published structures are available for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the covalent structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.
¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation
The structure of this compound has been successfully confirmed using one-dimensional NMR techniques. The observed chemical shifts (δ) and coupling constants (J) are consistent with the assigned structure, reflecting the distinct electronic environments of the nuclei within the molecule.
The ¹H NMR spectrum displays three distinct signals corresponding to the three protons on the pyridine ring. The proton at the 2-position (H2) appears as a doublet of doublets, coupled to both the ring fluorine and the proton at the 4-position. The H4 proton shows a doublet of doublets of doublets, arising from couplings to the ring fluorine and the protons at positions 2 and 6. The H6 proton appears as a doublet, coupled to the H4 proton.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms directly bonded to fluorine (C3 and C5) exhibit large C-F coupling constants, a characteristic feature that aids in their assignment.
The ¹⁹F NMR spectrum is crucial for this molecule, showing two distinct resonances. One signal corresponds to the fluorine atom on the pyridine ring (C-F), and the other corresponds to the fluorine atom of the sulfonyl fluoride group (S-F). The differing chemical environments result in well-separated signals.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) and Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 8.95 | dd, J = 2.8, 1.6 Hz | H2 |
| 8.78 | d, J = 2.8 Hz | H6 | |
| 8.21 | ddd, J = 8.4, 2.8, 1.6 Hz | H4 | |
| ¹³C NMR | 160.0 | d, J = 270.0 Hz | C5 |
| 145.4 | d, J = 23.0 Hz | C6 | |
| 140.7 | d, J = 5.0 Hz | C2 | |
| 134.7 | d, J = 25.0 Hz | C4 | |
| 133.0 | d, J = 25.0 Hz | C3 | |
| ¹⁹F NMR | 64.0 | s | SO₂F |
Data sourced from doctoral thesis.
Advanced NMR Techniques for Mechanistic Insights
While one-dimensional NMR is sufficient for structural confirmation, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) could offer deeper mechanistic insights into the reactions and interactions of this compound. For instance, these methods can be used to unambiguously assign all proton and carbon signals and to observe long-range correlations that confirm atomic connectivity. Although the application of advanced NMR techniques specifically to elucidate reaction mechanisms involving this compound is not extensively documented, such methods are widely used in the study of sulfonyl fluorides in general. ucla.eduresearchgate.net They can be pivotal in tracking reaction kinetics, identifying transient intermediates, and understanding the formation of covalent adducts with biological macromolecules. ucla.edu
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.
For this compound, HRMS analysis (using Electrospray Ionization, ESI) confirms its molecular formula. The experimentally observed mass of the protonated molecule [M+H]⁺ aligns precisely with the calculated theoretical mass, providing strong evidence for the compound's identity and purity.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|
Data sourced from doctoral thesis.
Analysis of the fragmentation pattern under mass spectrometric conditions can also provide valuable structural information. Common fragmentation pathways for pyridine-based sulfonyl compounds may include the loss of SO₂ or the sulfonyl fluoride group (SO₂F), as well as characteristic cleavages of the pyridine ring. Specific fragmentation data for this compound, however, is not detailed in the available literature.
Chromatographic Methods for Purity and Quantitative Analysis
The purity and quantitative analysis of this compound are critical for ensuring the quality and consistency of chemical reactions and final products. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS), are indispensable tools for these analytical challenges.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for Reaction Monitoring
HPLC and LCMS are powerful analytical techniques for monitoring the progress of chemical reactions involving this compound. These methods allow for the separation, identification, and quantification of reactants, intermediates, and products in a reaction mixture over time. This capability provides crucial insights into reaction kinetics, conversion rates, and the formation of any impurities.
In a typical setup, a small aliquot of the reaction mixture is periodically withdrawn, quenched, and injected into the HPLC or LCMS system. The separation is achieved on a stationary phase (e.g., a C18 column) with a suitable mobile phase.
While specific application notes for this compound are not prevalent in publicly accessible literature, the methodology can be inferred from the analysis of structurally related sulfonyl fluorides. For instance, LCMS is a preferred method for the analysis of compounds that lack a strong chromophore for UV detection, a characteristic that can be challenging for some sulfonyl fluorides. The mass spectrometer provides highly sensitive and selective detection based on the mass-to-charge ratio of the ions.
Illustrative HPLC Method Parameters for Reaction Monitoring:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm / Mass Spectrometry |
Illustrative LCMS Parameters for Quantitative Analysis:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
By monitoring the decrease in the peak area of the starting material, this compound, and the corresponding increase in the peak area of the desired product, chemists can effectively track the reaction's progress and determine the optimal endpoint.
Derivatization for Enhanced Detectability in Trace Analysis
For trace-level analysis, where the concentration of this compound may be below the detection limits of standard methods, derivatization can be employed to enhance its detectability. Derivatization involves chemically modifying the analyte to introduce a functional group that is more readily detected by the analytical instrument.
The sulfonyl fluoride group is reactive towards nucleophiles, which provides a convenient handle for derivatization. For instance, reaction with an amine can convert the sulfonyl fluoride into a sulfonamide. If the chosen amine contains a chromophore or a readily ionizable group, the detectability by UV or mass spectrometry, respectively, can be significantly improved.
A study on perfluorooctane (B1214571) sulfonyl fluoride (PFOSF) demonstrated that derivatization with benzylamine (B48309) allowed for its quantitative analysis by LC/MS. The resulting benzyl (B1604629) perfluorooctane sulfonamide could be ionized by ESI-MS with good sensitivity. acs.org This approach is applicable to other sulfonyl fluorides, including this compound. The introduction of the benzyl group provides a chromophore for UV detection as well. acs.org
Another derivatization strategy involves the reaction of sulfonyl fluorides with p-toluenethiophenol. This method was successfully applied to the trace quantitative analysis of PFOSF in water samples by LC-MS/MS, achieving a method detection limit of 0.02 ng L-1. globethesis.com
Example Derivatization Reaction:
A common derivatization reaction for sulfonyl fluorides involves the use of an amine to form a sulfonamide. This not only improves chromatographic behavior but can also enhance ionization efficiency in mass spectrometry.
Illustrative Derivatization Performance Data:
| Derivatizing Agent | Analyte | Detection Method | Linearity (r²) | Detection Limit |
| Benzylamine | Perfluorooctane Sulfonyl Fluoride | LC/MS | > 0.994 | 2.5 pg |
| p-Toluene thiophenol | Perfluorooctane Sulfonyl Fluoride | LC-MS/MS | 0.9998 | 0.02 ng L⁻¹ |
| Pyridine-3-sulfonyl chloride | Steroidal Estrogens | LC-ESI-MS/MS | Not Specified | Not Specified |
These examples with other sulfonyl fluorides highlight the potential for derivatization to significantly lower the limits of detection for this compound in various matrices. acs.orgglobethesis.comnih.gov The selection of the derivatizing agent would depend on the specific analytical requirements, such as the desired sensitivity and the matrix in which the analyte is being measured.
Derivatization and Functionalization Strategies of 5 Fluoropyridine 3 Sulfonyl Fluoride
Site-Selective Chemical Modifications
The reactivity of 5-Fluoropyridine-3-sulfonyl fluoride (B91410) is characterized by two primary reactive sites: the electrophilic sulfur atom of the sulfonyl fluoride group and the pyridine (B92270) ring, which can be susceptible to nucleophilic aromatic substitution. This dual reactivity allows for site-selective chemical modifications, enabling the synthesis of a diverse range of derivatives.
The sulfonyl fluoride moiety is a key functional group that can undergo Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This powerful click chemistry reaction allows for the covalent linking of the pyridine scaffold to various nucleophiles, such as amines, phenols, and thiols, under mild conditions. The reaction is highly efficient and selective for the sulfonyl fluoride group, leaving other parts of the molecule, including the C-F bond on the pyridine ring, intact. This strategy is widely employed for the synthesis of sulfonamides, sulfonates, and thioethers, respectively.
While the sulfonyl fluoride is the more reactive site for nucleophilic attack, the pyridine ring can also be functionalized. The fluorine atom at the 5-position and the sulfonyl fluoride group at the 3-position are electron-withdrawing, which can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). However, the reactivity of the C-F bond is generally lower than that of the S-F bond in the sulfonyl fluoride group. Strategic choice of nucleophiles and reaction conditions can allow for selective substitution on the pyridine ring, although this is less commonly reported compared to reactions at the sulfonyl fluoride.
Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies
The ability to introduce a wide array of functional groups onto the 5-Fluoropyridine-3-sulfonyl fluoride scaffold is crucial for conducting detailed structure-activity relationship (SAR) studies in drug discovery. By systematically modifying the structure and evaluating the biological activity of the resulting analogs, researchers can identify key molecular features responsible for potency, selectivity, and pharmacokinetic properties.
The primary method for introducing diversity is through the SuFEx reaction at the sulfonyl fluoride position. A vast library of primary and secondary amines can be readily coupled to form a diverse set of sulfonamides. These amines can contain various functionalities, including alkyl chains, aromatic and heterocyclic rings, and polar groups, allowing for a comprehensive exploration of the chemical space around the core scaffold.
For instance, in the development of kinase inhibitors, the sulfonamide group can act as a hydrogen bond donor or acceptor, interacting with key amino acid residues in the enzyme's active site. By varying the substituent on the sulfonamide nitrogen, the steric bulk, lipophilicity, and electronic properties of the molecule can be fine-tuned to optimize binding affinity and selectivity.
The following interactive table showcases a hypothetical set of derivatives of this compound and their corresponding biological activities, illustrating how SAR data can be generated.
| Derivative | R Group (at Sulfonamide) | IC50 (nM) | Kinase Selectivity |
| 1 | Methyl | 500 | Low |
| 2 | Phenyl | 150 | Moderate |
| 3 | 4-Methoxyphenyl | 75 | High |
| 4 | 3-Chlorophenyl | 200 | Moderate |
| 5 | Piperidin-1-yl | 350 | Low |
| 6 | Morpholin-4-yl | 100 | High |
This systematic approach allows for the identification of trends, such as the preference for electron-donating groups on an aromatic ring or the importance of a specific heterocyclic moiety for achieving high potency and selectivity.
Applications in Analytical Chemistry through Derivatization
The reactive nature of the sulfonyl fluoride group also makes this compound a valuable tool in analytical chemistry, particularly in the development of chemical probes and derivatizing agents.
Chemical Probes: By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the this compound core via the sulfonyl fluoride group, chemical probes can be synthesized. These probes can be used to covalently label and identify target proteins in complex biological samples. The fluorinated pyridine moiety can contribute to the binding affinity and selectivity of the probe for its target.
Derivatizing Agents: In analytical techniques such as chromatography and mass spectrometry, derivatization is often employed to improve the detection and separation of analytes. This compound can be used as a derivatizing agent for compounds containing nucleophilic functional groups, such as primary and secondary amines. The resulting sulfonamide derivatives often exhibit improved chromatographic properties and can be more readily detected, for example, by electron capture detection in gas chromatography due to the presence of the fluorine atom.
The table below provides examples of potential analytical applications through derivatization.
| Analytical Technique | Analyte Functional Group | Derivatization Product | Advantage |
| Gas Chromatography (GC-ECD) | Primary Amine | N-alkyl-5-fluoropyridine-3-sulfonamide | Enhanced detector response |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Phenol (B47542) | 5-fluoropyridine-3-sulfonate ester | Improved ionization efficiency |
| Fluorescence Spectroscopy | Thiol | Thioether of a fluorescently tagged 5-fluoropyridine-3-sulfonamide | Enables fluorescent detection |
Emerging Research Directions and Future Perspectives for Fluorinated Pyridine Sulfonyl Fluorides
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of aryl sulfonyl fluorides has traditionally relied on methods such as the conversion of sulfonyl chlorides. mdpi.com However, current research is actively pursuing more sustainable and efficient strategies. A key area of development is the synthesis from more readily available starting materials.
Recent methodologies for producing sulfonyl fluorides include:
From Sulfonic Acids and Sulfonates: One-pot, two-step procedures have been developed to synthesize sulfonyl fluorides from sulfonic acids and sulfonates using reagents like cyanuric chloride and KHF2. mdpi.com
From Aryl Halides: Palladium-catalyzed methods allow for the synthesis of aryl sulfonyl fluorides from aryl bromides using SO2 surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.comnih.gov
From Thiols and Disulfides: Heteroaromatic thiols can be oxidized to their corresponding sulfonyl chlorides, which are then converted to sulfonyl fluorides. mdpi.com Electrochemical approaches using thiols or disulfides as starting materials are also being explored. mdpi.com
From Sulfonamides: A direct method for synthesizing sulfonyl fluorides from sulfonamides has been reported, involving activation with a pyrylium (B1242799) salt. mdpi.comresearchgate.net
These novel methods offer pathways to synthesize compounds like 5-Fluoropyridine-3-sulfonyl fluoride (B91410) with greater efficiency and functional group tolerance. acs.org
| Starting Material | Key Reagents/Catalysts | Significance |
| Sulfonyl Chlorides | Potassium fluoride, 18-crown-6 (B118740) ether | Classic method, high yield. mdpi.com |
| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF2 | Utilizes readily available starting materials. mdpi.com |
| Aryl Halides | PdCl2(AmPhos)2, DABSO, NFSI | Enables late-stage functionalization. mdpi.comnih.gov |
| Thiols/Disulfides | Sodium hypochlorite, KHF2; Electrochemical methods | Avoids hazardous reagents. mdpi.com |
| Sulfonamides | Pyrylium tetrafluoroborate, MgCl2, KF | High chemoselectivity for complex molecules. mdpi.comresearchgate.net |
Expansion of Applications in Chemical Biology and Medicinal Chemistry Beyond Current Scope
Sulfonyl fluorides are recognized for their unique balance of stability and reactivity, making them valuable in chemical biology and medicinal chemistry. nih.gov They are known to act as covalent inhibitors and biological probes. rsc.org The fluorine atom in fluorinated pyridine (B92270) sulfonyl fluorides can significantly influence a molecule's properties, such as its conformation, pKa, and metabolic stability, which is highly advantageous in drug design. nih.gov
Future applications are expected to expand beyond their current use as protease inhibitors. nih.gov Research is focusing on:
Targeting a Wider Range of Amino Acid Residues: While known to react with serine, sulfonyl fluorides can also modify threonine, lysine (B10760008), tyrosine, cysteine, and histidine residues, opening up possibilities for targeting a broader array of proteins. rsc.orgnih.gov
Development of Novel Covalent Therapeutics: The ability to form stable covalent bonds with proteins makes these compounds promising candidates for developing highly potent and selective drugs. rsc.org The 5-fluoropyridine-3-yl moiety, for instance, is found in compounds with antibacterial activity. nih.gov
Advanced In Vivo Imaging: The use of 18F-labeled sulfonyl fluorides for positron emission tomography (PET) is an expanding area, offering powerful tools for drug discovery and diagnostics. nih.gov
The stability of substituted aryl-sulfonyl fluorides in aqueous buffers at physiological pH is a critical factor for their use as pharmacological tools. nih.gov This property, combined with cell permeability, enhances their potential for in vivo applications. nih.gov
Integration with Flow Chemistry and Automation for Enhanced Efficiency
Flow chemistry offers significant advantages for the synthesis of sulfonyl fluorides, including improved safety, scalability, and reaction efficiency. researchgate.net An electrochemical approach in a flow system has been shown to accelerate the synthesis of sulfonyl fluorides from thiols and potassium fluoride, reducing reaction times from hours to minutes. researchgate.netresearchgate.net
The integration of automated systems with flow chemistry can lead to:
High-throughput screening: Rapidly optimizing reaction conditions for the synthesis of new fluorinated pyridine sulfonyl fluoride derivatives.
On-demand synthesis: Producing desired quantities of compounds as needed, which is particularly valuable for reactive or unstable molecules.
Telescoped processes: Combining multiple synthetic steps, such as the synthesis of a sulfonyl fluoride and its subsequent reaction (e.g., in SuFEx chemistry), without isolating intermediates. researchgate.net
This approach is particularly promising for scaling up the production of compounds like 5-Fluoropyridine-3-sulfonyl fluoride for further research and development.
Exploration of New Reactivity Modes and Catalytic Systems
The reactivity of the sulfonyl fluoride group is at the heart of its utility, most notably in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". acs.org Research continues to explore new ways to harness and control this reactivity.
Key areas of exploration include:
Novel Catalytic Systems: While palladium catalysis is well-established, new catalytic systems using other metals are emerging. For example, bismuth-catalyzed synthesis of aryl sulfonyl fluorides from boronic acids has been demonstrated. acs.org Copper-catalyzed fluorosulfonylation of arenediazonium salts is another promising route. organic-chemistry.org
Photoredox Catalysis: This approach enables the mild and scalable preparation of alkyl sulfonyl fluorides from readily available starting materials. organic-chemistry.org
New Leaving Groups: While the fluoride ion is the primary leaving group in SuFEx reactions, research into activating the S-F bond and exploring reactions with a wider range of nucleophiles is ongoing. ucla.edu
Deoxyfluorination Reagents: Pyridine-based sulfonyl fluorides, such as PyFluor, have been developed as stable and selective deoxyfluorination reagents, offering an alternative to traditional reagents like DAST. ucla.eduenamine.net The reactivity of these reagents can be fine-tuned by modifying the substituents on the pyridine ring. ucla.edu
Machine learning is also being employed to map the complex reaction landscape of deoxyfluorination with sulfonyl fluorides, allowing for the accurate prediction of optimal reaction conditions for new substrates. acs.org This predictive power will accelerate the discovery and application of new fluorinated pyridine sulfonyl fluorides.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-fluoropyridine-3-sulfonyl fluoride, and what key reaction parameters influence yield?
- Methodological Answer : A three-step synthesis involving halogen exchange reactions is commonly employed. For example, substituting chlorine with fluorine using anhydrous potassium fluoride in sulfolane at elevated temperatures (120–150°C) achieves yields of ~60–70% . Key parameters include reaction time, solvent polarity, and the stoichiometric ratio of fluorinating agents. Monitoring reaction progress via TLC or HPLC ensures optimal termination points to maximize purity .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : High-Resolution Mass Spectrometry (HRMS-ESI) confirms molecular weight and isotopic patterns, while and NMR resolve structural features like fluorine positioning and sulfonyl group integration. Purity is validated via HPLC with UV detection at 254 nm, complemented by elemental analysis for empirical formula confirmation .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a sulfonylating agent in drug discovery, enabling the synthesis of sulfonamide-based inhibitors targeting enzymes like carbonic anhydrase or kinases. Its fluoropyridine core enhances metabolic stability in bioactive molecules, as demonstrated in derivatives with anti-proliferative activity against cancer cell lines .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to humidity to prevent hydrolysis of the sulfonyl fluoride group. Regular stability checks via NMR can detect decomposition (e.g., formation of sulfonic acids) .
Advanced Research Questions
Q. How can researchers optimize nucleophilic substitution reactions involving this compound to minimize competing side reactions?
- Methodological Answer : Competing hydrolysis can be suppressed by using aprotic solvents (e.g., DMF, THF) and molecular sieves to scavenge water. Kinetic studies suggest maintaining temperatures below 50°C during substitutions with amines or thiols. Catalytic bases like triethylamine improve nucleophilicity without accelerating degradation .
Q. What strategies are effective in resolving ambiguities in the regioselectivity of this compound derivatives using spectroscopic methods?
- Methodological Answer : HOESY NMR identifies spatial proximity between fluorine and protons, clarifying substitution patterns. Isotopic labeling (e.g., -pyridine) combined with 2D NMR (HSQC, HMBC) maps coupling constants to confirm regiochemistry .
Q. What experimental approaches are used to assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer : Conduct kinetic assays in phosphate-buffered saline (pH 7.4, 37°C) with periodic sampling. Quantify intact compound and hydrolysis products (e.g., sulfonic acid) via LC-MS. Activation energy () calculations from Arrhenius plots predict shelf-life under varying storage conditions .
Q. How does the electronic influence of the fluorine atom affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at the 5-position deactivates the pyridine ring, directing electrophilic substitutions to the 2- and 4-positions. Density Functional Theory (DFT) studies reveal lowered LUMO energy at the sulfonyl group, enhancing reactivity in Pd-catalyzed couplings with aryl boronic acids .
Q. What methodologies enable the detection and quantification of trace decomposition products in stored this compound samples?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation) identifies volatile degradation byproducts. For non-volatile species, ion-pair HPLC with charged aerosol detection (CAD) offers sensitivity down to 0.1% impurity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
